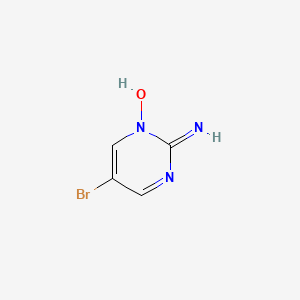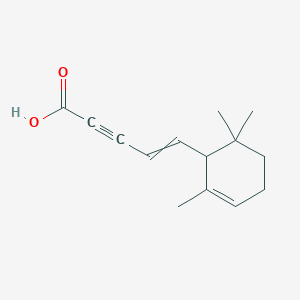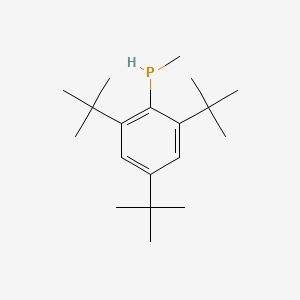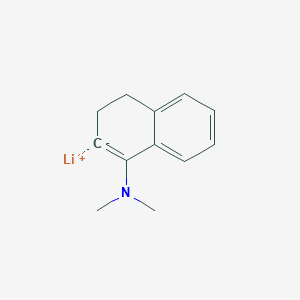
lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine is a compound that belongs to the class of organic lithium compounds It is characterized by the presence of a lithium atom bonded to an amine group, which is further substituted with N,N-dimethyl groups and a 3,4-dihydro-2H-naphthalen-2-id-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine typically involves the reaction of N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine with a lithium reagent. One common method is the reaction of the amine with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a dry solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations. The product is typically purified by crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction may produce more saturated amine compounds.
Applications De Recherche Scientifique
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of lithium compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of lithium compounds includes their use in treating mood disorders and other neurological conditions.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism by which lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine exerts its effects involves the interaction of the lithium atom with various molecular targets. Lithium ions can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. The N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine moiety may also interact with specific proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine: This compound lacks the lithium atom but shares a similar core structure.
Lithium;N,N-dimethyl-2H-naphthalen-2-id-1-amine: Similar to the target compound but without the 3,4-dihydro modification.
Uniqueness
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine is unique due to the presence of both the lithium atom and the 3,4-dihydro modification. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
85429-37-4 |
|---|---|
Formule moléculaire |
C12H14LiN |
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine |
InChI |
InChI=1S/C12H14N.Li/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;/h3-4,6,8H,5,7H2,1-2H3;/q-1;+1 |
Clé InChI |
QVZHKSQOLWDSAJ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN(C)C1=[C-]CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


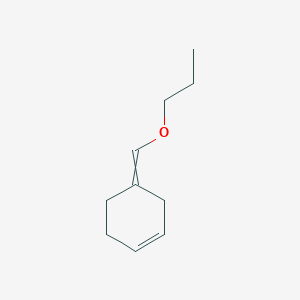
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)


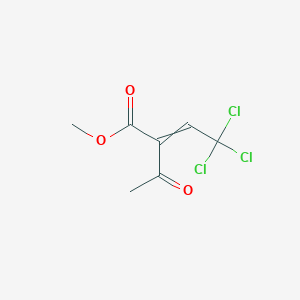

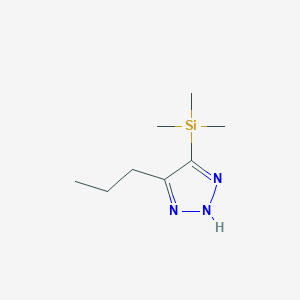
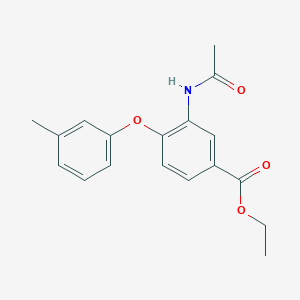

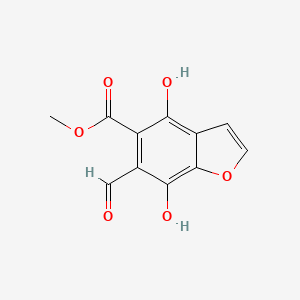
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
